molecular formula C17H16N2O5 B14957308 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide

Cat. No.: B14957308
M. Wt: 328.32 g/mol
InChI Key: FQBBTVOWDLXBCM-UHFFFAOYSA-N
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Description

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is an organic compound that features a benzoxazole ring, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with a suitable benzoxazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzoxazole ring can produce a partially saturated compound.

Scientific Research Applications

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its benzoxazole ring and methoxyphenoxy group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide

InChI

InChI=1S/C17H16N2O5/c1-21-11-3-2-4-12(7-11)22-9-15-14-6-5-13(23-10-17(18)20)8-16(14)24-19-15/h2-8H,9-10H2,1H3,(H2,18,20)

InChI Key

FQBBTVOWDLXBCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)N

Origin of Product

United States

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